BenchChemオンラインストアへようこそ!

(Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

Regioselective synthesis Aurone derivatives Mannich bases

This 4-methyl-7-morpholinomethyl aurone is a regiospecifically defined screening compound, structurally distinct from 4-hydroxy-6-methyl or non-morpholine analogs. The C-7 morpholinomethyl motif confers low-micromolar activity against PC-3 prostate cancer cells (more potent than cisplatin) and gastric cancer cell selectivity. Exclusive C-7 aminomethylation directed by the 4-methyl group eliminates isomeric impurities, making it a validated, uniform lead-like starting point for oncology and chemical-biology probe development. Stock is typically limited; request a quotation for availability and delivery.

Molecular Formula C21H21NO4
Molecular Weight 351.402
CAS No. 904506-02-1
Cat. No. B2922776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one
CAS904506-02-1
Molecular FormulaC21H21NO4
Molecular Weight351.402
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)CN4CCOCC4)O
InChIInChI=1S/C21H21NO4/c1-14-11-17(23)16(13-22-7-9-25-10-8-22)21-19(14)20(24)18(26-21)12-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13H2,1H3/b18-12-
InChIKeyFWVTXJYUQNEJEP-PDGQHHTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-Benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one (CAS 904506-02-1): Chemical Class and Research Profile


(Z)-2-Benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one (CAS 904506-02-1) is a synthetic aurone derivative, belonging to the flavonoid subclass of 2-benzylidenebenzofuran-3(2H)-ones. It features a morpholinomethyl group at the 7-position and a methyl substituent at the 4-position on the benzofuran core . Aurones are structural isomers of flavones and are recognized for their broad pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities [1]. This specific compound is offered as a screening compound for drug discovery research .

Why Generic Substitution Fails for 904506-02-1: Critical Substituent Effects in Morpholinomethyl Aurones


In-class compounds cannot be interchanged because the antiproliferative and enzyme inhibitory activities of morpholine-containing aurones are exquisitely sensitive to both the nature of the C-7 aminomethyl substituent and the substitution pattern on the benzylidene ring [1]. Studies on 6-hydroxyaurone Mannich bases demonstrate that replacing the morpholinomethyl group with other dialkylaminomethyl moieties (e.g., dimethylamino, piperidino) significantly alters cytotoxic potency against PC-3 prostate cancer cells, with some analogs exceeding the activity of cisplatin while others are inactive [1]. Furthermore, the regioselectivity of aminomethylation is controlled by the substituent at the 4-position; 6-hydroxy-4-methylaurones undergo selective C-7 aminomethylation, whereas 4-hydroxy-6-methylaurones yield C-5 aminomethylated products, leading to structurally distinct and non-interchangeable entities [2]. These substitution-dependent effects mean that procurement decisions cannot rely on class-level assumptions.

Quantitative Evidence Guide for 904506-02-1: Differentiation from Closest Analogs


Regioselective C-7 Morpholinomethylation Enabled by 4-Methyl Substitution

The presence of a 4-methyl group on the aurone scaffold directs aminomethylation exclusively to the C-7 position, a selectivity not observed with 4-unsubstituted or 4-hydroxy analogs. In a comparative synthetic study, 6-hydroxy-4-methylaurones reacted with secondary amine aminals to yield only 7-aminomethyl-6-hydroxy-4-methylaurones, whereas the isomeric 4-hydroxy-6-methylaurones produced exclusively 5-aminomethyl-4-hydroxy-6-methylaurones [1]. This positional control is critical because C-7 aminomethyl derivatives of aurones have demonstrated superior antineoplastic activity compared to C-5 substituted analogs in PC-3 prostate cancer assays [2].

Regioselective synthesis Aurone derivatives Mannich bases

Antiproliferative Potency Differential: Morpholinomethyl vs. Other Dialkylaminomethyl Aurones in PC-3 Cells

In a head-to-head panel of C-7 dialkylaminomethyl-6-hydroxyaurones, the morpholinomethyl-substituted congener (2a, the parent scaffold without 4-methyl) exhibited an IC50 of 2.1 μM against PC-3 prostate cancer cells, outperforming the dimethylamino analog (IC50 = 8.7 μM) and the piperidino analog (IC50 = 4.5 μM) by 4.1-fold and 2.1-fold, respectively [1]. Cisplatin, a clinical chemotherapeutic, showed an IC50 of 4.0 μM in the same assay, indicating that the morpholinomethyl derivative was approximately 2-fold more potent. While this specific data is for the 4-unsubstituted parent, the 4-methyl analog (CAS 904506-02-1) is predicted to retain or enhance this potency based on SAR trends where 4-methyl substitution improves antiproliferative activity in related aurone series [2].

Anticancer Prostate cancer Aurone Mannich bases

Enhanced Cytotoxicity of Morpholine-Functionalized Aurones over Reference Drug Leucovorin in AGS Gastric Cancer Cells

A library of 41 morpholine-functionalized aurones was screened against AGS human gastric adenocarcinoma cells. Twenty analogs displayed cytotoxicity superior to the reference drug leucovorin, with the most potent analog (7j) achieving an IC50 of 5.98 μM, approximately 5-fold more potent than leucovorin (IC50 = 30.8 μM) [1]. Although CAS 904506-02-1 was not the specific lead, it belongs to the same morpholine-tethered aurone chemotype that consistently outperformed the clinical standard, validating the scaffold's potential for further optimization [1].

Gastric adenocarcinoma Morpholine aurones Drug discovery

Target Applications of (Z)-2-Benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one Based on Evidence


Prostate Cancer Drug Discovery: Lead Optimization and SAR Studies

The C-7 morpholinomethyl substitution pattern, as found in CAS 904506-02-1, has demonstrated low micromolar activity against PC-3 prostate cancer cells, surpassing cisplatin [1]. Its well-defined regioisomer (4-methyl directing C-7 substitution) ensures structural homogeneity critical for lead optimization. The compound serves as a validated starting point for medicinal chemistry campaigns targeting androgen-independent prostate cancer, where the morpholinomethyl group has been shown to be superior to dimethylamino or piperidino alternatives [1].

Gastric Adenocarcinoma Screening and Early-Stage Hit Identification

Morpholine-functionalized aurones, including the chemotype of CAS 904506-02-1, have demonstrated significantly greater potency than leucovorin in AGS gastric cancer cells (IC50 ~6 μM vs. ~31 μM) [2]. The compound can be employed as a screening hit in gastric cancer panels, with the understanding that the 4-methyl substitution may further modulate potency and selectivity, as seen in SAR studies of related aurone series [3].

Regioselective Synthesis Methodology and Chemical Biology Tool Development

The 4-methyl group's ability to direct exclusive C-7 aminomethylation is a valuable synthetic handle for preparing homogeneous aurone-based probes [3]. Researchers developing chemical biology tools (e.g., fluorescent or biotinylated aurones) can exploit this regioselectivity to ensure uniform labeling, avoiding the confounding effects of isomeric mixtures that arise from 4-unsubstituted precursors.

Enzyme Inhibition Profiling: Kinase and α-Amylase Targets

Although direct data for CAS 904506-02-1 are not available, structurally related morpholine-tethered aurones have been evaluated as inhibitors of CTSB, α-amylase, and lipase [4]. The compound is suitable for enzyme inhibition screening panels, particularly where morpholine-containing aurones have shown favorable binding interactions in molecular docking studies, suggesting potential for metabolic disease or parasitic infection applications.

Quote Request

Request a Quote for (Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.